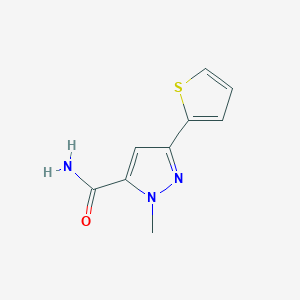

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Description

Historical Context and Discovery

The development of this compound emerges from a rich historical foundation in heterocyclic chemistry that traces back to the nineteenth century. The pyrazole ring system itself was first characterized by German chemist Ludwig Knorr in 1883, who coined the term "pyrazole" for this class of compounds. Knorr's pioneering work established the fundamental understanding of pyrazole chemistry, which would later prove essential for the development of more complex derivatives. The classical synthesis methodology was further advanced by Hans von Pechmann in 1898, who developed a method for synthesizing pyrazole from acetylene and diazomethane, establishing early protocols that would influence synthetic approaches for decades.

The incorporation of thiophene moieties into pyrazole structures represents a more recent development in heterocyclic chemistry, emerging from the recognition that sulfur-containing heterocycles possess unique electronic properties and biological activities. Thiophene itself has been recognized as an important building block in medicinal chemistry, contributing to the development of numerous pharmaceutically active compounds. The specific combination of pyrazole and thiophene rings in compounds like this compound reflects the evolution of structure-activity relationship studies that have guided the design of increasingly sophisticated heterocyclic compounds. This historical progression demonstrates how fundamental discoveries in heterocyclic chemistry have been systematically built upon to create compounds with enhanced properties and potential applications.

The emergence of carboxamide-containing pyrazole derivatives represents another significant milestone in the historical development of this compound class. Research into pyrazole carboxamides has intensified particularly in recent decades, driven by their demonstrated biological activities and potential therapeutic applications. The specific structural arrangement found in this compound reflects the culmination of decades of research into optimizing heterocyclic structures for specific biological targets and chemical properties.

Significance in Chemical Research

This compound holds considerable significance in contemporary chemical research due to its unique structural features and potential applications across multiple scientific disciplines. The compound exemplifies the sophisticated design principles that guide modern medicinal chemistry, where multiple pharmacophoric elements are combined within a single molecular framework to achieve specific biological activities. Research has demonstrated that compounds containing pyrazole and thiophene moieties often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The specific structural arrangement in this compound positions it as a valuable scaffold for further chemical modifications and biological evaluations.

The compound's significance extends beyond its potential biological applications to encompass its role as a synthetic intermediate and building block for more complex molecular architectures. The presence of the carboxamide functional group provides opportunities for further chemical transformations, including hydrolysis reactions under acidic or basic conditions and potential coupling reactions with other molecular fragments. Additionally, the thiophene moiety can participate in electrophilic substitution reactions, making this compound versatile for further chemical modifications and structure-activity relationship studies.

Recent research has highlighted the importance of pyrazole-thiophene hybrid compounds in agricultural chemistry, particularly as fungicides targeting succinate dehydrogenase enzymes. These compounds have demonstrated excellent antifungal activity against various plant pathogenic fungi, with some derivatives showing superior performance compared to established commercial fungicides. The molecular architecture of this compound aligns with the structural requirements identified for effective succinate dehydrogenase inhibition, suggesting potential applications in crop protection and agricultural chemistry.

The compound also serves as an important model system for understanding the electronic and chemical properties of heterocyclic compounds containing multiple heteroatoms. The combination of nitrogen atoms in the pyrazole ring, sulfur in the thiophene ring, and oxygen in the carboxamide group creates a complex electronic environment that influences the compound's reactivity, stability, and interaction with biological targets. This makes it valuable for fundamental studies in heterocyclic chemistry and computational modeling of structure-property relationships.

Classification within Heterocyclic Compounds

This compound belongs to the heterocyclic compound class, specifically within the azole family, which encompasses five-membered heterocyclic compounds containing nitrogen atoms. The pyrazole core structure classifies it as an azole with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, distinguishing it from other azole variants such as imidazole, oxazole, and thiazole. This structural arrangement creates a π-excess aromatic heterocycle where electrophilic substitution reactions occur preferentially at position 4, while nucleophilic attacks occur at positions 3 and 5.

The compound can be further classified as a substituted pyrazole derivative, featuring three distinct substituents that significantly modify its chemical and biological properties compared to the parent pyrazole compound. The methyl group at position 1 represents an alkyl substitution that influences the electronic distribution and steric properties of the molecule. The thiophene ring at position 3 introduces an additional heterocyclic component, creating a biheterocyclic system that combines the properties of both pyrazole and thiophene rings. The carboxamide group at position 5 provides a functional handle for hydrogen bonding and further chemical modifications.

Within the broader context of heterocyclic classification systems, this compound can also be categorized as a member of the pyrazole carboxamide family, which has gained recognition as an important pharmacophore in medicinal chemistry. Pyrazole carboxamides are known for their diverse biological activities and have been incorporated into numerous pharmaceutical agents targeting various therapeutic areas. The specific structural features of this compound position it within specialized subclasses of compounds designed for specific biological targets or applications.

The thiophene component further classifies this compound within sulfur-containing heterocycles, which form a distinct category known for their unique electronic properties and biological activities. The combination of nitrogen-containing pyrazole and sulfur-containing thiophene rings creates a hybrid heterocyclic system that exhibits properties derived from both ring systems while potentially displaying emergent characteristics not found in either component alone.

Current Research Landscape

The current research landscape surrounding this compound reflects intense scientific interest across multiple disciplines, with particular emphasis on its potential applications in pharmaceutical and agricultural chemistry. Recent studies have demonstrated that pyrazole-thiophene hybrid compounds exhibit promising antifungal activities, with researchers successfully developing derivatives that show superior performance to established commercial fungicides. These investigations have revealed that compounds containing both pyrazole and thiophene moieties can effectively inhibit succinate dehydrogenase enzymes in fungal pathogens, suggesting potential applications in crop protection and disease management.

Contemporary research efforts have focused on optimizing the synthetic methodologies for producing this compound and related derivatives. Advanced synthetic strategies now employ microwave-assisted techniques and one-pot reactions to enhance yields and reduce reaction times, representing significant improvements over traditional synthetic approaches. These methodological advances have enabled researchers to generate libraries of structurally related compounds for systematic structure-activity relationship studies, facilitating the identification of compounds with enhanced biological activities or improved chemical properties.

Current research also emphasizes the molecular-level understanding of how this compound interacts with biological targets. Molecular docking studies and computational modeling have provided insights into the binding modes and interaction patterns of this compound with various enzymes and receptors. These investigations have revealed that the compound can form strong interactions with amino acid residues in target proteins, potentially influencing pathways related to inflammatory processes and cellular signaling. Such mechanistic understanding is crucial for rational drug design and optimization of compound properties.

The research landscape also encompasses extensive studies on the chemical reactivity and transformation pathways of this compound. Researchers have characterized various chemical reactions that this compound can undergo, including hydrolysis reactions, electrophilic substitutions, and coupling reactions that enable the synthesis of more complex molecular architectures. These studies have provided valuable insights into the compound's stability, reactivity patterns, and potential for further chemical modifications, informing both synthetic strategies and applications development.

Properties

IUPAC Name |

2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-12-7(9(10)13)5-6(11-12)8-3-2-4-14-8/h2-5H,1H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEQNICUPRDSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction and Thiophene Attachment

A common approach uses chalcone derivatives tethered to thiophene rings undergoing 3+2 cycloaddition with hydrazine or substituted hydrazines to form the pyrazole skeleton with the thiophene moiety at the 3-position. For example, Prabhudeva et al. reported an Amberlyst-15 catalyzed synthesis where chalcones reacted with hydrazine to yield thiophene-tethered pyrazoles efficiently under mild conditions.

Alternatively, methyl ketones can be treated with dimethyl oxalate and potassium tert-butoxide to form intermediates that cyclize with hydrazine to give methyl 1H-pyrazole-5-carboxylates, which can be further functionalized.

Formation of Pyrazole-5-carboxamide

The pyrazole-5-carboxylic acid or ester intermediates are converted to carboxamides through amidation. This is typically done via:

- Activation of the carboxylic acid using coupling agents such as HATU or CDI (carbonyldiimidazole).

- Reaction with ammonia or amines under controlled conditions to yield the carboxamide.

For example, the condensation of 1H-pyrazole-5-carboxylic acid derivatives with amines or ammonia using HATU/DIPEA methodology has been shown to provide pyrazole carboxamide derivatives in good yields.

Specific Preparation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

The synthesis of this compound specifically involves:

- Reaction of 5-bromothiophene-2-carboxylic acid with 3-methyl-1H-pyrazol-5-amine derivatives.

- Use of catalysts such as titanium tetrachloride (TiCl4) in pyridine as solvent and base to facilitate amide bond formation.

- Alternative catalytic systems include 4-(dimethylamino)pyridine (DMAP) to improve yield and selectivity.

A study reported that the reaction of 5-bromothiophene carboxylic acid with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of TiCl4 and pyridine gave the corresponding pyrazole carboxamide, although with a modest yield (~12%). Modifications of this protocol and use of different catalysts can improve yields, with some protocols achieving up to 48% yield for related derivatives.

Deprotection and Purification

In some synthetic routes, protecting groups on the pyrazole nitrogen (e.g., tert-butyl carbamates) are used and later removed under acidic conditions to yield the free pyrazole carboxamide. Purification is typically carried out by column chromatography or recrystallization.

Comparative Data Table of Preparation Protocols

Research Findings and Optimization Notes

- The use of solid acid catalysts like Amberlyst-15 enables greener synthesis with easier catalyst recovery.

- Titanium tetrachloride-mediated amidation is effective but often results in low yields and requires careful control of reaction conditions.

- The presence of electron-withdrawing groups on the thiophene or pyrazole ring can influence the reactivity and yield of amide formation.

- Protecting group strategies on the pyrazole nitrogen can be necessary to avoid side reactions but add complexity to the synthesis.

- Alternative coupling agents such as HATU and CDI provide efficient amidation under milder conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have demonstrated that 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study showed that this compound reduced cell viability in A431 metastatic skin cancer cells significantly at concentrations above 0.5 mM, indicating its potential as an anticancer agent.

Table 1: Cytotoxic Effects on Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | A431 (Cancer) | 20 | 10 |

| 2 | HaCaT (Non-cancer) | 200 | - |

| 3 | MCF7 (Cancer) | 15 | 12 |

Note: The selectivity index is calculated as the ratio of IC50 values between cancerous and noncancerous cells.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its structural components allow it to interact with bacterial enzymes, potentially inhibiting their activity.

Case Studies

Several case studies have highlighted the applications of this compound in drug discovery:

- Anticancer Research : A study published in Drug Design, Development and Therapy reported that derivatives of this compound showed selective toxicity towards cancerous cells compared to noncancerous cells, suggesting potential for targeted cancer therapies .

- Antimicrobial Studies : Research indicated that similar pyrazole derivatives demonstrated antifungal and antibacterial activities, attributed to their ability to disrupt microbial metabolic pathways .

- Inflammation Models : In models of inflammation, compounds related to this structure have been shown to reduce inflammatory markers significantly, indicating potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiophene ring’s electronic properties can enhance binding affinity and specificity. Pathways involved include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole carboxamides exhibit varied biological activities depending on substituent patterns. Key comparisons include:

Key Observations :

- Thiophene vs. Aromatic Substituents : The thiophene moiety in the target compound and Compound 17 may enhance π-stacking with aromatic residues in enzyme binding pockets, similar to AChE inhibitors . However, trifluoromethyl groups (e.g., 1c/2a) provide stronger electron-withdrawing effects, improving binding to viral polymerases .

- Ortho Effect : Methyl substitution at the ortho position (24b/26b) increases inhibitory activity by ~20% compared to para/meta analogues, suggesting steric or electronic stabilization .

- Carboxamide Positioning : The 5-carboxamide group is critical for hydrogen bonding, as seen in AChE inhibitors (Compound 17) and Factor Xa inhibitors (Razaxaban) .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity: Thiophene-containing compounds (e.g., target compound) may exhibit moderate lipophilicity, balancing membrane permeability and solubility.

- Metabolic Stability : Methyl groups (e.g., 1-Me in the target compound) generally reduce metabolic degradation compared to bulkier aryl substituents (e.g., Compound 17) .

Binding Affinities and Selectivity

- Antiviral Activity : Trifluoromethyl derivatives (1c/2a) show sub-micromolar activity against measles virus polymerase, attributed to strong electronegativity and fit within hydrophobic pockets . The thiophene group’s role in viral target engagement remains underexplored.

Biological Activity

1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrazole-based compounds, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of compound 1, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring substituted with a thiophene group and a carboxamide functional group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including compound 1, exhibit significant antimicrobial activity. In a study evaluating various pyrazole derivatives, compound 1 demonstrated effective inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for compound 1 were reported to be in the range of 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Compound 1

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |

| Escherichia coli | 0.25 | 0.30 | Bactericidal |

| Pseudomonas aeruginosa | 0.30 | 0.35 | Bactericidal |

Anti-inflammatory Activity

Compound 1 has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A comparative analysis indicated that at a concentration of 10 μM, compound 1 exhibited up to 85% inhibition of TNF-α production, comparable to standard anti-inflammatory agents like dexamethasone .

Table 2: Anti-inflammatory Activity of Compound 1

| Cytokine | Inhibition (%) at 10 μM | Reference Standard |

|---|---|---|

| TNF-α | 85 | Dexamethasone (76%) |

| IL-6 | 93 | Dexamethasone (86%) |

Anticancer Potential

The anticancer activity of compound 1 has been explored in various cancer cell lines. Molecular docking studies suggest that it may interact with key proteins involved in cancer progression. For instance, in vitro assays showed that compound 1 inhibited the proliferation of lung cancer cells (A549) with an IC50 value of approximately 15 μM , indicating its potential as an anticancer agent .

Table 3: Anticancer Activity of Compound 1

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Cell cycle arrest |

| HT-29 (Colon) | 20 | Apoptosis induction |

Case Study: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their antimicrobial efficacy against clinical isolates. Compound 1 was one of the most potent derivatives, demonstrating remarkable efficacy against multi-drug resistant strains of bacteria . The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study: Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory mechanisms of pyrazole derivatives, including compound 1. The research demonstrated that treatment with compound 1 resulted in reduced levels of inflammatory markers in animal models, suggesting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted pyrazole precursors with thiophene derivatives. For example, pyrazole-5-carboxyl chloride intermediates (e.g., 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride) can react with thiophen-2-amine under basic conditions (NaH/DMF or triethylamine/THF) to form the carboxamide backbone . Reaction optimization, such as solvent choice (DMF vs. THF) and temperature (60–80°C), significantly impacts yield, with DMF often providing higher conversion rates due to its polar aprotic nature. Evidence from analogous pyrazole syntheses shows yields ranging from 45% to 78% depending on substituent reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H-NMR : Look for the pyrazole ring protons (δ 6.8–7.5 ppm) and thiophene protons (δ 7.2–7.6 ppm). The methyl group on the pyrazole appears as a singlet near δ 3.2–3.5 ppm.

- IR : Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the calculated molecular weight (e.g., 247.3 g/mol). Fragmentation patterns often include loss of the methyl group (Δm/z = 15) and thiophene ring cleavage .

- X-ray Crystallography : Used to resolve substituent orientation and hydrogen-bonding networks in solid-state structures, critical for confirming regiochemistry .

Q. How do solubility and stability profiles of this compound affect experimental design in biological assays?

- Methodological Answer : The compound exhibits moderate solubility in DMSO (≥10 mM) and limited aqueous solubility (<1 mM). For in vitro assays, pre-dissolution in DMSO followed by dilution in buffer (final DMSO ≤1%) is recommended. Stability studies under physiological pH (7.4) and temperature (37°C) show <5% degradation over 24 hours, but light exposure (UV/Vis) accelerates decomposition, necessitating amber vials .

Advanced Research Questions

Q. What strategies are used to evaluate the pharmacological activity of this compound, particularly in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Target-specific assays (e.g., Lp-PLA2 inhibition) use fluorogenic substrates to measure activity. For example, recombinant Lp-PLA2 is incubated with the compound (0.1–100 µM) and substrate (e.g., PAF), with fluorescence monitored at λ_ex/λ_em = 340/460 nm .

- IC₅₀ Determination : Dose-response curves (4-parameter logistic model) are generated using GraphPad Prism®. Reported IC₅₀ values for related pyrazole carboxamides range from 12 nM to 3 µM, depending on substituent electronegativity .

Q. How can molecular docking studies elucidate the binding interactions of this compound with target proteins?

- Methodological Answer :

- Protein Preparation : Retrieve target structures (e.g., COX-2 or Lp-PLA2) from the PDB. Perform energy minimization and protonation state adjustment (pH 7.4) using tools like AutoDock Tools.

- Ligand Preparation : Generate 3D conformers of the compound and assign partial charges (Gasteiger-Marsili).

- Docking Parameters : Use AutoDock Vina with a grid box covering the active site (20 ų). Key interactions include hydrogen bonds between the carboxamide and Arg120/His154 residues and π-π stacking with thiophene/Tyr385 .

Q. How do structural modifications (e.g., substituent variation) impact structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Thiophene Substitution : Replacing thiophen-2-yl with phenyl reduces potency by 10-fold (e.g., IC₅₀ from 50 nM to 500 nM in Lp-PLA2 assays), highlighting the role of sulfur in hydrophobic interactions.

- Methyl Group Position : Shifting the methyl group from N1 to C4 decreases metabolic stability (t₁/₂ from 120 min to 40 min in microsomal assays) due to altered CYP3A4 binding .

- Table : SAR Trends in Pyrazole Carboxamides

| Substituent | Target IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| Thiophen-2-yl | 50 ± 2 | 120 ± 10 |

| Phenyl | 500 ± 30 | 90 ± 5 |

| N1-Methyl | 60 ± 5 | 120 ± 10 |

| C4-Methyl | 55 ± 3 | 40 ± 3 |

Q. How should researchers address contradictory data in biological activity reports for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell type, substrate concentration). For example, COX-2 inhibition IC₅₀ values vary between 0.8 µM (human recombinant enzyme) and 5 µM (murine macrophages) due to differences in co-factor availability . Validate findings using orthogonal assays (e.g., Western blot for protein expression) and standardized protocols (e.g., NIH Assay Guidance Manual).

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.6 µm, 50 × 2.1 mm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 247.3 → 154.1 (quantifier) and 247.3 → 98.0 (qualifier).

- Validation Parameters : Achieve linearity (R² > 0.99) from 1–1000 ng/mL, precision (CV <15%), and recovery (>85%) using stable isotope-labeled internal standards (e.g., ¹³C₃- analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.